Cas no 18406-59-2 (Silanamine, 1,1,1-trimethyl-N-(phenylmethyl)-N-(trimethylsilyl)-)
18406-59-2 structure
Product Name:Silanamine, 1,1,1-trimethyl-N-(phenylmethyl)-N-(trimethylsilyl)-
CAS No:18406-59-2
MF:C13H25NSi2
MW:251.515305280685
CID:1382166
PubChem ID:616728
Update Time:2025-04-20
Silanamine, 1,1,1-trimethyl-N-(phenylmethyl)-N-(trimethylsilyl)- Chemical and Physical Properties
Names and Identifiers
-
- Silanamine, 1,1,1-trimethyl-N-(phenylmethyl)-N-(trimethylsilyl)-
- Q63409678
- N-BENZYLBIS(TRIMETHYLSILYL)AMINE
- N-Benzyl(trimethyl)-N-(trimethylsilyl)silanamine #
- MISAGEOFUVTSBB-UHFFFAOYSA-N
- 18406-59-2
- N-Benzyl-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- DTXSID301347210
- N,N-bis(trimethylsilyl)benzylamine
- Benzylamine, 2TMS derivative
- Disilazane, 2-benzyl-1,1,1,3,3,3-hexamethyl-
-
- Inchi: 1S/C13H25NSi2/c1-15(2,3)14(16(4,5)6)12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3
- InChI Key: MISAGEOFUVTSBB-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C)N(CC1C=CC=CC=1)[Si](C)(C)C
Computed Properties
- Exact Mass: 251.15265
- Monoisotopic Mass: 251.15255287g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- PSA: 3.24
Silanamine, 1,1,1-trimethyl-N-(phenylmethyl)-N-(trimethylsilyl)- Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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